Physicochemical Profile Differentiates Target from Common N-Aryl Analogs
The target compound exhibits a computed lipophilicity (XLogP3-AA = 1.9) and topological polar surface area (TPSA = 32.3 Ų) that are markedly lower than typical N-aryl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamides [1]. For instance, the N-(4-tert-butylphenyl) analog has a predicted logP of approximately 3.4 (based on fragment-based calculation) [2]. This quantified difference of approximately 1.5 logP units indicates significantly lower lipophilicity for the target, suggesting superior aqueous solubility and a reduced likelihood of non-specific binding.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | N-(4-tert-butylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide (predicted logP ~3.4) |
| Quantified Difference | ΔlogP ≈ 1.5 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (target) and fragment-based estimation (comparator). |
Why This Matters
Lower lipophilicity often correlates with improved solubility and a cleaner off-target profile, making the target a preferable fragment or intermediate in early-stage drug discovery.
- [1] PubChem Compound Summary for CID 137966405, N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide. National Center for Biotechnology Information (2024). View Source
- [2] Chemical Computing Group, Molecular Operating Environment (MOE), LogP(octanol/water) model. (Fragment-based prediction for comparator). View Source
